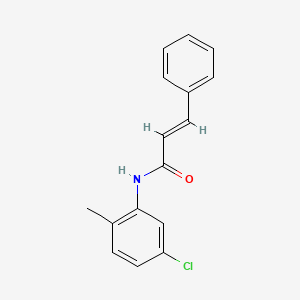
N-(3-fluorophenyl)-2,5-dimethyl-3-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-fluorophenyl)-2,5-dimethyl-3-furamide, also known as fluramide, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the furan family and has a unique chemical structure that makes it an attractive target for researchers seeking to develop new drugs and therapies.
Mecanismo De Acción
The mechanism of action of N-(3-fluorophenyl)-2,5-dimethyl-3-furamide is not fully understood, but it is believed to involve the modulation of ion channel activity through interactions with specific binding sites on the channel protein. Fluramide has been shown to selectively target certain types of ion channels, including those that are involved in the regulation of neuronal excitability and synaptic transmission.
Biochemical and Physiological Effects:
Fluramide has a range of biochemical and physiological effects that make it an attractive target for researchers. In addition to its effects on ion channel activity, N-(3-fluorophenyl)-2,5-dimethyl-3-furamide has been shown to modulate the release of neurotransmitters such as dopamine and acetylcholine. These effects are thought to be mediated through interactions with specific receptors in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-(3-fluorophenyl)-2,5-dimethyl-3-furamide in lab experiments is that it is a highly selective and reversible modulator of ion channel activity. This makes it an ideal tool for studying the function of specific ion channels in the brain. However, N-(3-fluorophenyl)-2,5-dimethyl-3-furamide has some limitations as well, including its relatively short half-life and the need for high concentrations of the compound to achieve its desired effects.
Direcciones Futuras
There are a number of potential future directions for research on N-(3-fluorophenyl)-2,5-dimethyl-3-furamide. One promising area of research involves the development of new drugs and therapies based on the structure of N-(3-fluorophenyl)-2,5-dimethyl-3-furamide. Another area of research involves the use of N-(3-fluorophenyl)-2,5-dimethyl-3-furamide as a tool for studying the function of ion channels in other tissues and organs outside of the brain. Finally, future research may focus on developing new synthetic methods for the production of N-(3-fluorophenyl)-2,5-dimethyl-3-furamide and related compounds.
Métodos De Síntesis
The synthesis of N-(3-fluorophenyl)-2,5-dimethyl-3-furamide can be achieved through a multi-step process that involves the reaction of 3-fluoronitrobenzene with 2,5-dimethylfuran. This reaction is catalyzed by a palladium catalyst and typically takes place under high pressure and temperature conditions. The resulting product is then purified and characterized using a variety of analytical techniques, including NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
Fluramide has been shown to have a range of potential applications in scientific research. One of the most promising areas of research involves the use of N-(3-fluorophenyl)-2,5-dimethyl-3-furamide as a tool for studying the function of ion channels in the brain. Ion channels are proteins that play a critical role in the transmission of electrical signals between neurons, and N-(3-fluorophenyl)-2,5-dimethyl-3-furamide has been shown to modulate the activity of these channels in a selective and reversible manner.
Propiedades
IUPAC Name |
N-(3-fluorophenyl)-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO2/c1-8-6-12(9(2)17-8)13(16)15-11-5-3-4-10(14)7-11/h3-7H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COQHXTDXWQCKRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5872876.png)
![3-{[(1-ethylpropyl)amino]sulfonyl}benzoic acid](/img/structure/B5872895.png)
![N-(4-butylphenyl)-2-[(2-chloro-6-fluorophenyl)acetyl]hydrazinecarbothioamide](/img/structure/B5872902.png)
![N-(4-fluoro-2-methylphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5872910.png)
![3-(4-methylbenzyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5872918.png)
![N-[(4-morpholinylamino)carbonothioyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5872929.png)
![3-bromobenzaldehyde [5-(allylthio)-4H-1,2,4-triazol-3-yl]hydrazone](/img/structure/B5872934.png)
![N-(2-ethoxyphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine](/img/structure/B5872940.png)

![N-(3,4-dichlorophenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5872953.png)
![N-(3,4-dimethylphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5872955.png)
![7-methyl-5-[(3-methyl-2-buten-1-yl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5872976.png)
![N-[(cyclohexylamino)carbonothioyl]-4-fluorobenzenesulfonamide](/img/structure/B5872983.png)
